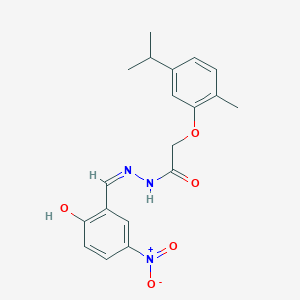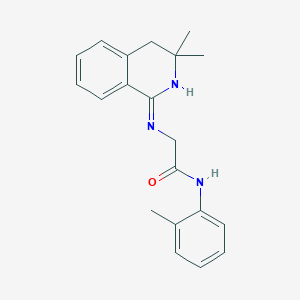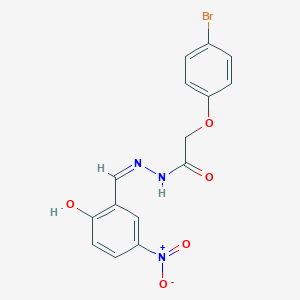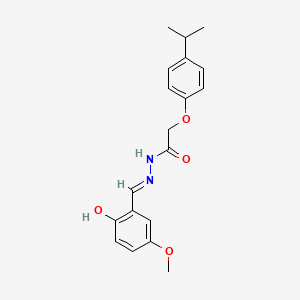
N'-(2-hydroxy-5-nitrobenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide
Vue d'ensemble
Description
N'-(2-hydroxy-5-nitrobenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide, also known as HNIMPAH, is a chemical compound that has gained attention in scientific research due to its potential biological applications.
Mécanisme D'action
The mechanism of action of N'-(2-hydroxy-5-nitrobenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with cellular targets, such as enzymes and receptors, and modulating their activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(2-hydroxy-5-nitrobenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide in lab experiments is its simple synthesis method, which allows for easy and cost-effective production. Additionally, this compound exhibits potent biological activity at relatively low concentrations, making it a promising candidate for further study. However, one limitation of using this compound is its potential toxicity, which requires careful consideration when designing experiments.
Orientations Futures
There are several future directions for research on N'-(2-hydroxy-5-nitrobenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide. One area of interest is the development of this compound-based antimicrobial agents, which could be used to combat drug-resistant bacterial infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify its cellular targets. Furthermore, the potential anti-tumor and anti-inflammatory effects of this compound warrant further investigation. Finally, the development of this compound derivatives with improved pharmacological properties could lead to the discovery of novel therapeutics.
Applications De Recherche Scientifique
N'-(2-hydroxy-5-nitrobenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide has been studied for its potential biological applications, such as its antimicrobial, antitumor, and anti-inflammatory properties. Several studies have shown that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. Additionally, this compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-12(2)14-5-4-13(3)18(9-14)27-11-19(24)21-20-10-15-8-16(22(25)26)6-7-17(15)23/h4-10,12,23H,11H2,1-3H3,(H,21,24)/b20-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUWTKSWLADREO-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3724374.png)
![2-{1-[(2-hydroxyphenyl)amino]propylidene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3724378.png)

![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3724390.png)
![2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3724398.png)
![2-{3-methoxy-4-[(2-nitrobenzyl)oxy]phenyl}-4(3H)-quinazolinone](/img/structure/B3724404.png)
![5-(1,3-benzodioxol-5-yl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3724416.png)
![{2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B3724419.png)





